REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[N+:10]([C:13]1[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:16][C:14]=1[NH2:15])([O-:12])=[O:11].C([O-])([O-])=O.[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N+:10]([C:13]1[CH:19]=[C:18]([C:20]([F:21])([F:22])[F:23])[CH:17]=[CH:16][C:14]=1[NH:15][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)([O-:12])=[O:11] |f:2.3.4,5.6.7.8.9|
|
Name
|
|
Quantity
|
218 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC(=C1)C(F)(F)F
|
Name
|
Cs2CO3
|
Quantity
|
489 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
23 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask is evacuated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen two times
|
Type
|
CUSTOM
|
Details
|
After filling with nitrogen, toluene (4 mL Sureseal, degassed with nitrogen for 20 min)
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
is added via syringe
|
Type
|
WAIT
|
Details
|
After 18 hr
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled to room temperature
|
Type
|
ADDITION
|
Details
|
excess ethyl acetate is added
|
Type
|
WASH
|
Details
|
After washing with 1M HCl two times
|
Type
|
WASH
|
Details
|
the organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude material
|
Type
|
CUSTOM
|
Details
|
This solid was purified by flash chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)NC1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |